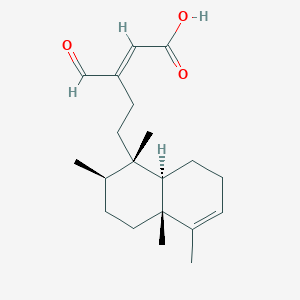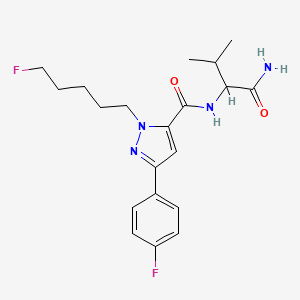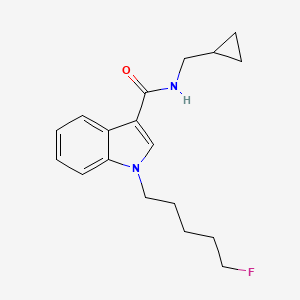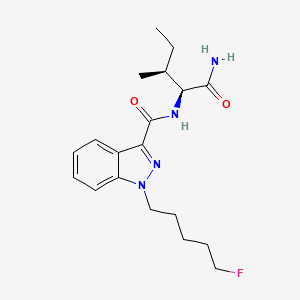
16-Oxocleroda-3,13E-dien-15-oic acid
Overview
Description
16-Oxocleroda-3,13E-dien-15-oic acid is a diterpenoid compound with the molecular formula C20H30O3 . It is classified under prenol lipids, lipids, and lipid-like molecules . This compound is known for its potential antibiofilm properties, particularly against methicillin-resistant Staphylococcus aureus and Streptococcus mutans .
Preparation Methods
16-Oxocleroda-3,13E-dien-15-oic acid can be isolated from the stem barks of Polyalthia longifolia (Sonn) Thw. var. pendula . The preparation involves bioassay-guided fractionation of the extract, which yields several clerodane diterpenes, including this compound . The compound is typically stored in a desiccated state at -20°C and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
16-Oxocleroda-3,13E-dien-15-oic acid undergoes various chemical reactions, including oxidation and reduction . Common reagents and conditions used in these reactions include gamma-amino gamma-lactone derivatives . The major products formed from these reactions are derivatives with potential antibiofilm properties .
Scientific Research Applications
16-Oxocleroda-3,13E-dien-15-oic acid has several scientific research applications. It has been studied for its antibiofilm potential against methicillin-resistant Staphylococcus aureus and Streptococcus mutans . Additionally, it has been investigated for its potential anti-hepatocellular carcinoma properties . The compound is also used in the study of diterpenoids and their biological activities .
Mechanism of Action
The mechanism of action of 16-Oxocleroda-3,13E-dien-15-oic acid involves the reduction of biofilm formation . The molecular targets and pathways involved in this process are not fully determined . its derivatives have shown potential in inhibiting the growth of methicillin-resistant Staphylococcus aureus and Streptococcus mutans .
Comparison with Similar Compounds
16-Oxocleroda-3,13E-dien-15-oic acid can be compared with other clerodane diterpenes such as 16-hydroxycleroda-3,13-dien-16,15-olide and 3,16-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide . These compounds share similar structural fragments and biological activities . this compound is unique in its specific antibiofilm properties and potential anti-hepatocellular carcinoma effects .
Properties
IUPAC Name |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12+/t15-,17+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZARHTWSOXFLP-HEZUFYQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






